3-(3-bromophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Description

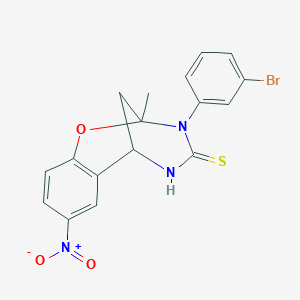

This compound belongs to the benzoxadiazocine family, characterized by a fused bicyclic framework incorporating oxygen and nitrogen heteroatoms. Key structural features include a 3-bromophenyl substituent, a methyl group at position 2, a nitro group at position 8, and a thione (C=S) functional group at position 2.

Properties

IUPAC Name |

10-(3-bromophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O3S/c1-17-9-14(13-8-12(21(22)23)5-6-15(13)24-17)19-16(25)20(17)11-4-2-3-10(18)7-11/h2-8,14H,9H2,1H3,(H,19,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAGUTLRKGKJAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=S)N2C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-bromophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a member of the benzoxadiazocine class and has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a bromophenyl group and a nitro group that are critical for its biological activity. The presence of the thione functional group may also contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to benzoxadiazocines exhibit significant antimicrobial properties. The structure of the compound suggests it may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting essential metabolic pathways.

Case Study:

In a study examining the antibacterial effects of similar compounds, it was found that derivatives with bromine substitutions showed enhanced activity against Gram-positive bacteria. The mechanism was attributed to increased membrane permeability leading to cell lysis .

Anticancer Properties

Benzoxadiazocines have been investigated for their anticancer potential. The presence of nitro groups in these compounds often correlates with cytotoxicity against various cancer cell lines.

Research Findings:

- Cell Line Studies: A study on derivatives of benzoxadiazocines demonstrated significant cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values were notably low, indicating potent activity .

- Mechanism of Action: The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway, characterized by increased reactive oxygen species (ROS) production and activation of caspases .

Data Table: Summary of Biological Activities

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Studies suggest that similar benzoxadiazocines exhibit moderate lipophilicity, which aids in cellular uptake.

Key Findings:

- Absorption: Rapid absorption in vitro.

- Metabolism: Primarily metabolized by cytochrome P450 enzymes.

- Excretion: Predominantly renal excretion observed in animal models.

Scientific Research Applications

Biological Evaluation

The biological activities of 3-(3-bromophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione have been evaluated in various preclinical studies. Key findings include:

Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, it demonstrated significant cytotoxic effects against MDA-MB231 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values in the low micromolar range .

Antimicrobial Properties : Preliminary assessments indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Enzyme Inhibition : Studies have also explored its potential as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer progression. The compound's ability to interact with enzyme active sites has been characterized through molecular docking studies .

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the efficacy of the compound in vitro against breast cancer cell lines.

- Methodology : MDA-MB231 cells were treated with varying concentrations of the compound. Cell viability was assessed using MTT assays.

- Results : Significant dose-dependent inhibition was observed with an IC50 value of approximately 15 µM.

-

Case Study on Antimicrobial Activity :

- Objective : To determine the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Results : Zones of inhibition were recorded at concentrations as low as 50 µg/mL.

Comparison with Similar Compounds

Core Framework and Substituents

- Target Compound : Features a benzoxadiazocine core with 3-bromophenyl, 2-methyl, and 8-nitro substituents. The thione group at position 4 distinguishes it from oxygen-containing analogs.

- 3-(3-Methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (): Contains a methoxyphenyl group (electron-donating), dual methyl groups at positions 2 and 8, and a ketone (C=O) at position 3.

Electronic and Steric Effects

- The bromine atom in the target compound increases molecular polarizability and may enhance halogen bonding interactions, whereas the methoxy group in the analog improves solubility in polar solvents .

Physicochemical Properties

- Solubility : The nitro and bromo groups in the target compound suggest lower aqueous solubility compared to the methoxy-containing analog. Thiones generally exhibit lower polarity than ketones, further reducing solubility .

- Stability : Thiones are less stable than ketones under oxidative conditions but may exhibit unique reactivity in sulfur-specific reactions (e.g., thiol-disulfide exchange) .

Crystallographic Considerations

Structural comparisons using X-ray crystallography (via SHELX programs ) would reveal differences in bond lengths (e.g., C=S vs. C=O) and molecular packing. The bulky bromophenyl group may induce distinct crystal lattice arrangements compared to the methoxyphenyl analog .

Research Implications

The structural modifications in the target compound could tailor it for specific applications, such as:

- Material Science : Enhanced halogen bonding for crystal engineering.

- Pharmaceuticals : Improved lipophilicity for membrane permeability, though the nitro group may require further derivatization to reduce toxicity .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis of polycyclic heteroaromatic systems like this compound typically involves multi-step protocols. General procedures include:

- Stepwise coupling : Use of halogenated intermediates (e.g., 3-bromophenyl derivatives) for Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions.

- Cyclization : Nitro and thione groups may facilitate ring closure under basic or acidic conditions.

- Optimization : Temperature control (e.g., 45°C for intermediate steps) and solvent selection (e.g., DMSO for polar intermediates) are critical. Yield improvements often require iterative adjustments to stoichiometry and reaction time .

- Validation : Monitor progress via TLC (e.g., hexane/EtOH systems) and characterize intermediates via H NMR (e.g., δ = 3.86 ppm for methoxy groups) .

Q. Which techniques are most reliable for structural characterization of this compound?

- Methodological Answer:

- X-ray crystallography : Use SHELX-76/SHELXL for small-molecule refinement to resolve complex bicyclic frameworks and confirm stereochemistry .

- Complementary spectroscopy : Combine H/C NMR (e.g., DMSO- solvent) with high-resolution mass spectrometry (HRMS) to validate molecular weight and functional groups.

- Software integration : OLEX2 provides a unified workflow for structure solution, refinement, and visualization, reducing human error in data interpretation .

Q. How can researchers determine key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Methodological Answer:

- Solubility profiling : Test in aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–13) using UV-Vis spectroscopy.

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition points (e.g., m.p. 217–220°C for analogous compounds) .

- Hygroscopicity : Dynamic vapor sorption (DVS) analysis under controlled humidity.

Advanced Research Questions

Q. What mechanistic insights explain the formation of the 2,6-methano bridge in this compound?

- Methodological Answer:

- Computational modeling : Employ density functional theory (DFT) to study transition states during cyclization. Focus on steric effects from the 2-methyl group and electronic contributions from the nitro substituent.

- Isotopic labeling : Use N or C-labeled precursors to trace reaction pathways via NMR .

- Kinetic studies : Monitor intermediate formation using stopped-flow spectroscopy under varying temperatures .

Q. How can computational tools like COMSOL Multiphysics enhance the study of this compound’s reactivity or supramolecular interactions?

- Methodological Answer:

- Reaction simulation : Model solvent effects and activation energies using COMSOL’s chemical engineering modules.

- AI integration : Train neural networks on crystallographic datasets (e.g., Cambridge Structural Database) to predict packing motifs or polymorphism .

- Docking studies : Use AutoDock Vina to explore potential biological targets (e.g., enzyme active sites) based on the thione moiety’s electron density .

Q. How should researchers address discrepancies in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer:

- Multi-method validation : Cross-check NMR chemical shifts with computed spectra (e.g., ACD/Labs or Gaussian).

- Error analysis : In SHELXL, refine disorder models or twinning parameters to resolve mismatches between experimental and calculated X-ray intensities .

- Critical review : Re-examine synthetic purity (e.g., HPLC) to rule out byproducts influencing spectral data .

Q. What strategies are effective for correlating structural features (e.g., nitro group position) with biological or catalytic activity?

- Methodological Answer:

- Structure-activity relationship (SAR) : Synthesize analogues with nitro groups at varying positions and test in bioassays (e.g., antimicrobial screens).

- Electrochemical profiling : Cyclic voltammetry to assess redox behavior linked to catalytic potential.

- Theoretical framework : Align SAR data with conceptual frameworks like Hammett constants or frontier molecular orbital theory to rationalize reactivity .

Methodological Tables

Table 1: Key Synthetic Parameters for Analogous Compounds

| Step | Reagent/Condition | Yield (%) | Critical Notes |

|---|---|---|---|

| 1 | 4-Methoxyphenol, 45°C | 85–90 | Avoid excess base to prevent demethylation |

| 2 | Trichlorotriazine, DCM | 70–75 | Monitor Cl-substitution via Cl NMR |

| 3 | Thiourea, EtOH reflux | 60–65 | Purify via column chromatography (hexane/EtOAc) |

Table 2: Common Data Contradictions and Resolutions

| Discrepancy Type | Resolution Strategy | Software/Tool |

|---|---|---|

| NMR vs. X-ray | Refine disorder model | SHELXL |

| HRMS vs. Calc. MW | Check isotopic purity | MassLynx |

| DSC vs. TGA | Analyze gas evolution | METTLER STARe |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.